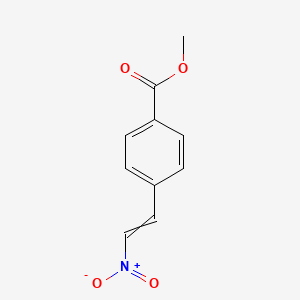
2-Chloro-5-fluorobenzamide
説明
2-Chloro-5-fluorobenzamide is a chemical compound with the molecular formula C7H5ClFNO . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular weight of this compound is 173.57 . The InChI code for the compound is 1S/C7H5ClFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H, (H2,10,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 173.57 . The boiling point is 140-142°C .科学的研究の応用
Charge Density Analysis and Intermolecular Interactions
2-Chloro-5-fluorobenzamide has been studied for its charge density distribution and intermolecular interactions. Using high-resolution X-ray diffraction data, researchers have analyzed the attractive nature of Cl···F interactions in related compounds, providing insights into the extent of polarization on halogen atoms in molecular crystals (Hathwar & Row, 2011).
Spin-Spin Couplings in Molecular Structure
This compound has been involved in studies examining spin-spin couplings across hydrogen bonds in molecular structures. Density functional theory (DFT) calculations have been utilized to understand changes in intramolecular hydrogen bonds in different solvents, highlighting the compound's utility in exploring molecular interaction dynamics (Alkorta et al., 2009).
Synthesis of Antimicrobial Analogs
Research has also focused on synthesizing analogs of this compound with antimicrobial properties. These studies involve creating derivatives that demonstrate significant antimicrobial activity against various bacterial strains and fungi, indicating the compound's potential in developing new antimicrobial agents (Desai et al., 2013).
Crystal Structure Analysis
The crystal structures of compounds related to this compound have been determined, providing valuable information about molecular conformations and intermolecular interactions. This research aids in understanding the structural properties of similar compounds (Suchetan et al., 2016).
Solid-Phase Synthesis and Heterocyclic Scaffolds
4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to this compound, has been used as a starting material in the synthesis of various nitrogenous heterocycles, demonstrating the compound's utility in heterocyclic oriented synthesis (HOS) for creating diverse libraries of biologically active compounds [(Křupková et al., 2013)](https://consensus.app/papers/4chloro2fluoro5nitrobenzoic-building-block-solidphase-křupková/5931884b298c554db584448c1364dab2/?utm_source=chatgpt).
Antibacterial Compound Analysis
This compound has been investigated for its antibacterial properties. Theoretical and experimental analyses of its molecular structure have demonstrated significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus. Molecular docking studies further support its interaction with bacterial proteins, indicating its potential in antibacterial drug development (Vidhya et al., 2020).
Copper-Catalyzed Synthesis
Efficient copper-catalyzed methods have been developed using 2-chlorobenzamide substrates, closely related to this compound, for the synthesis of 2-hydroxybenzamides. This demonstrates its utility in facilitating hydroxylation reactions, contributing to the development of practical and economical synthetic methods for related compounds (Balkrishna & Kumar, 2012).
Safety and Hazards
特性
IUPAC Name |
2-chloro-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUUZRYASPJJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378579 | |
| Record name | 2-Chloro-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88487-25-6 | |
| Record name | 2-Chloro-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)


